4-Methyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile
Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, pyrazolo[1,5-a]pyrimidines and pyrazolo[5,1-c]triazines have been synthesized from the reaction of sodium 3-(5-methyl-1-(p-toly)-1H-1,2,3-triazol-4-yl)-3-oxoprop-1-en-1-olate with appropriate heterocyclic amines and its diazonium salt .Molecular Structure Analysis
The molecular structure of “4-Methyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile” can be found in various chemical databases .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” can be found in various chemical databases . It has a molecular formula of C13H9N5 and a molecular weight of 235.24 g/mol.Scientific Research Applications
Synthesis and Derivatives
- Novel Synthetic Routes : Research by Elghandour et al. (1992) has provided a novel synthetic route to several new annelated pyrazolo[5,1-c]-1,2,4-triazine derivatives, showcasing the versatility of this compound in creating new chemical entities (Elghandour et al., 1992).
- Formation of Pyrazolo-Triazines : Mironovich et al. (2020) described the synthesis of 3-tert-butyl-4-hydroxy-1,4-dihydropyrazolo[5,1-c][1,2,4]triazines, further expanding the range of derivatives that can be synthesized from this compound (Mironovich et al., 2020).
Chemical Properties and Reactions
- Chemical Reactivity Studies : Ivanov (2020) explored the reactions of 3-tert-butyl-8-methylpyrazolo[5,1-c][1,2,4]triazine with lithium phenyldimethylsilanide and triphenylsilanide, revealing insights into its chemical reactivity and potential for forming silicon C(4)-addition products (Ivanov, 2020).
- One-Pot Preparation Techniques : Quintela et al. (1996) demonstrated a one-pot preparation method for pyrrolo[2,1-f]-[1,2,4]triazine and pyrazolo[5,1-c]pyrimido[4,5-e]-[1,2,4]triazine derivatives, indicating the efficiency of synthesis for these compounds (Quintela et al., 1996).
Potential Applications
- Bioactive Compound Studies : Iwashita et al. (2008) conducted studies on bioactive compounds, including Heck reactions on 4-methylenepyrazolo[5,1-c][1,2,4]triazines, indicating the potential of these compounds in pharmacological applications (Iwashita et al., 2008).
- Derivative Isolation for Various Applications : Mironovich and Kostina (2012) isolated 8-R-7-Amino-3-tert-butylpyrazolo[5,1-c][1,2,4]triazin-4(6H)-ones derivatives, showcasing the diversity of compounds that can be derived and their potential applications (Mironovich & Kostina, 2012).
Mechanism of Action
Target of Action
The primary target of 4-Methyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation, and its inhibition can lead to cell cycle arrest, making it an appealing target for cancer treatment .
Mode of Action
This compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal cell cycle progression, leading to cell cycle arrest
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase . This disruption can lead to cell cycle arrest, preventing the cell from dividing and potentially leading to cell death . The downstream effects of this pathway disruption can vary depending on the specific cellular context.
Result of Action
The primary result of this compound’s action is the inhibition of cell division due to cell cycle arrest . This can lead to cell death, particularly in rapidly dividing cells such as cancer cells . The compound’s efficacy against different types of cancer cells and its potential side effects require further investigation.
Properties
IUPAC Name |
4-methyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N5/c1-9-12(7-14)16-17-13-11(8-15-18(9)13)10-5-3-2-4-6-10/h2-6,8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQDNTTOKZQVQLF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NC2=C(C=NN12)C3=CC=CC=C3)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201169617 | |
Record name | Pyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile, 4-methyl-8-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201169617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1306739-47-8 | |
Record name | Pyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile, 4-methyl-8-phenyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1306739-47-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile, 4-methyl-8-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201169617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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